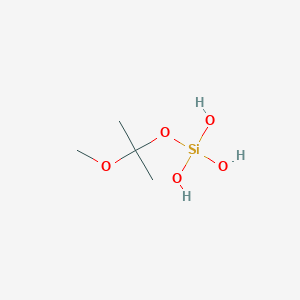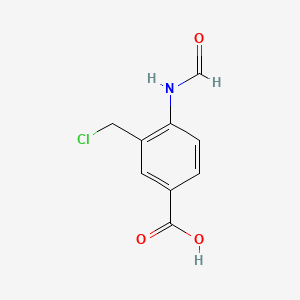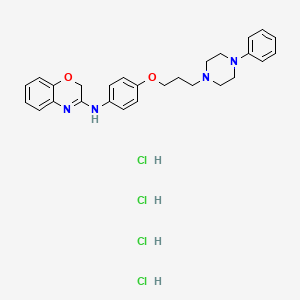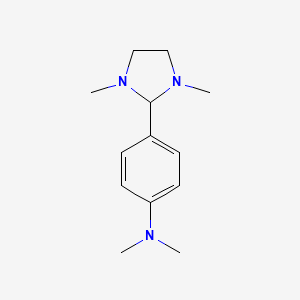
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring attached to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-dimethylimidazolidine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Dimethylimidazolidin-2-yl)pyridine
- 4-(1,3-Dimethylimidazolidin-2-yl)phenol
Uniqueness
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline is unique due to its specific structure, which combines an imidazolidine ring with a dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
83521-94-2 |
|---|---|
Formule moléculaire |
C13H21N3 |
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H21N3/c1-14(2)12-7-5-11(6-8-12)13-15(3)9-10-16(13)4/h5-8,13H,9-10H2,1-4H3 |
Clé InChI |
KHHOTQAEURHKJZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1C2=CC=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
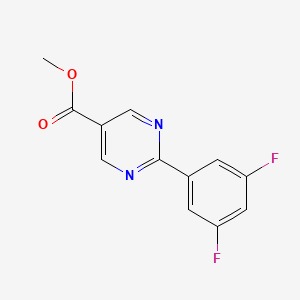
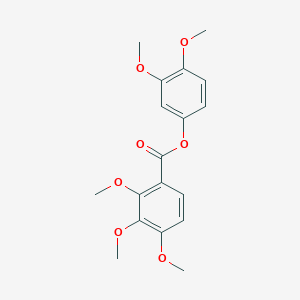
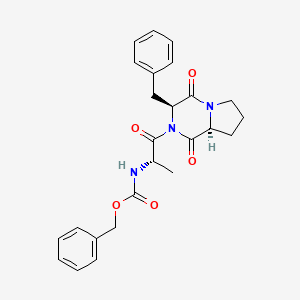
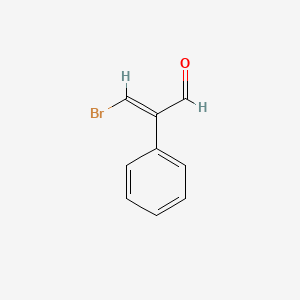

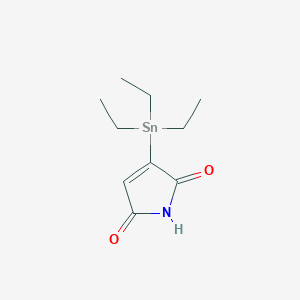
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
